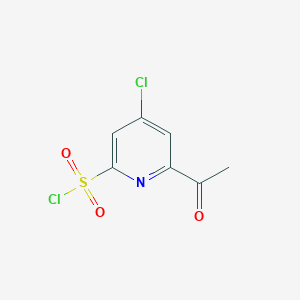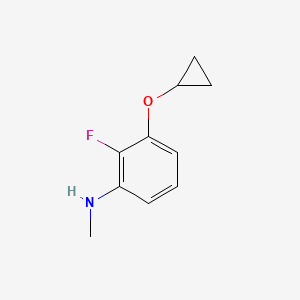
3-Cyclopropoxy-2-fluoro-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-2-fluoro-N-methylaniline is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a methylaniline moiety. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-fluoro-N-methylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of a fluorinated aromatic compound with a cyclopropoxy group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropoxy-2-fluoro-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-Cyclopropoxy-2-fluoro-N-methylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-2-fluoro-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and fluorine atom can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-5-fluoro-N-methylaniline: Similar in structure but with the fluorine atom at a different position on the aromatic ring.
3-Fluoro-N-methylaniline: Lacks the cyclopropoxy group, making it less complex and potentially less specific in its interactions.
Uniqueness
3-Cyclopropoxy-2-fluoro-N-methylaniline is unique due to the presence of both the cyclopropoxy group and the fluorine atom, which can significantly influence its chemical reactivity and biological activity. These features make it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
1243394-49-1 |
|---|---|
Molecular Formula |
C10H12FNO |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
3-cyclopropyloxy-2-fluoro-N-methylaniline |
InChI |
InChI=1S/C10H12FNO/c1-12-8-3-2-4-9(10(8)11)13-7-5-6-7/h2-4,7,12H,5-6H2,1H3 |
InChI Key |
IJEDHODPQQZSDV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CC=C1)OC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



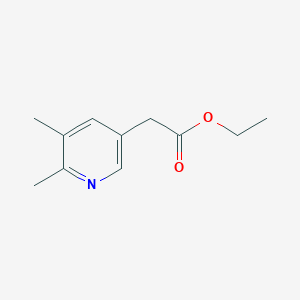
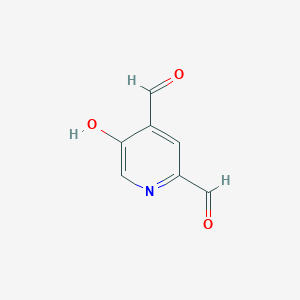



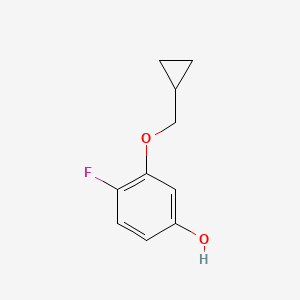
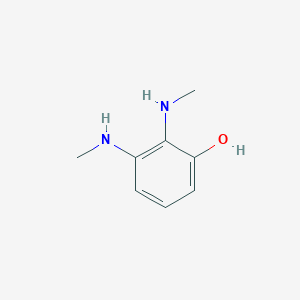
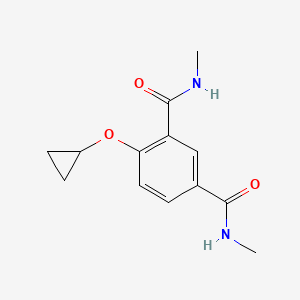
![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)


